2-(Pyridin-3-yloxy)acetamide 2-(Pyridin-3-yloxy)acetamide
Brand Name: Vulcanchem
CAS No.: 933979-12-5
VCID: VC5251525
InChI: InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10)
SMILES: C1=CC(=CN=C1)OCC(=O)N
Molecular Formula: C7H8N2O2
Molecular Weight: 152.153

2-(Pyridin-3-yloxy)acetamide

CAS No.: 933979-12-5

Cat. No.: VC5251525

Molecular Formula: C7H8N2O2

Molecular Weight: 152.153

* For research use only. Not for human or veterinary use.

2-(Pyridin-3-yloxy)acetamide - 933979-12-5

Specification

CAS No. 933979-12-5
Molecular Formula C7H8N2O2
Molecular Weight 152.153
IUPAC Name 2-pyridin-3-yloxyacetamide
Standard InChI InChI=1S/C7H8N2O2/c8-7(10)5-11-6-2-1-3-9-4-6/h1-4H,5H2,(H2,8,10)
Standard InChI Key VIIGRJHHIKFIDH-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)OCC(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Pyridin-3-yloxy)acetamide (IUPAC name: N-[4-(benzenesulfonyl)phenyl]-2-pyridin-3-yloxyacetamide) features a pyridin-3-yloxy group bonded to the methylene carbon of an acetamide scaffold . The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the benzenesulfonylphenyl substituent enhances steric bulk and potential hydrophobic interactions. Key structural attributes include:

  • Molecular formula: C₁₉H₁₆N₂O₄S

  • Molecular weight: 368.4 g/mol

  • SMILES notation: C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CN=CC=C3

The compound’s 3D conformation reveals a planar acetamide group orthogonal to the pyridine ring, optimizing interactions with enzymatic binding pockets .

Physicochemical Characteristics

Derivatives of 2-(pyridin-3-yloxy)acetamide exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) and logP values ranging from 2.1 to 3.5, indicating balanced hydrophobicity . These properties facilitate membrane permeability while maintaining aqueous compatibility, a critical factor for drug bioavailability.

Synthesis and Structural Modification

Synthetic Routes

The core structure is synthesized via nucleophilic substitution between 3-hydroxypyridine and chloroacetamide derivatives under basic conditions (e.g., NaH or K₂CO₃) . Subsequent functionalization introduces diversity:

  • Benzenesulfonyl incorporation: Achieved through sulfonation of the phenyl ring using benzenesulfonyl chloride .

  • Heterocyclic hybrids: Pyridine-ether linkages are formed via Mitsunobu reactions or Ullmann couplings to attach pharmacophoric groups .

A representative synthesis of anti-HIV derivatives involves:

3-Hydroxypyridine+ChloroacetamideNaH, DMF2-(Pyridin-3-yloxy)acetamide intermediateSulfonationFinal derivative\text{3-Hydroxypyridine} + \text{Chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{2-(Pyridin-3-yloxy)acetamide intermediate} \xrightarrow{\text{Sulfonation}} \text{Final derivative}

Structure-Activity Relationship (SAR)

Systematic modifications to the acetamide and pyridine moieties reveal critical trends :

DerivativeR GroupEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Ia4-Fluorophenyl41.52>100>2.41
Ih3,4-Dichlorophenyl12.6789.37.05
Ij4-Nitrobenzyl8.1876.59.35
  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance potency by stabilizing ligand-enzyme interactions.

  • Bulky substituents improve selectivity by reducing off-target binding.

Biological Activity and Mechanism of Action

Anti-HIV-1 Activity

In MT-4 cell cultures, derivatives of 2-(pyridin-3-yloxy)acetamide inhibit HIV-1 replication by targeting reverse transcriptase (RT). Compound Ij demonstrates the highest efficacy (EC₅₀ = 8.18 μM) with minimal cytotoxicity (CC₅₀ = 76.5 μM) . RT inhibition assays confirm direct engagement with the enzyme’s allosteric pocket, disrupting DNA polymerization .

Molecular Docking Insights

Docking studies (PDB: 1RT2) illustrate that Ij occupies the NNRTI-binding pocket via:

  • Hydrogen bonds: Between the acetamide carbonyl and Lys101/Lys103 residues.

  • π-π stacking: Pyridine ring interaction with Tyr181 and Tyr188 .

Comparative analysis with the lead compound GW678248 reveals overlapping binding modes but divergent interactions with Pro236, explaining differences in resistance profiles .

Industrial and Research Applications

Drug Development

The scaffold’s versatility positions it as a candidate for:

  • Second-generation NNRTIs: Addressing resistance mutations (e.g., K103N, Y181C) .

  • Combination therapies: Synergistic use with nucleoside analogs (e.g., tenofovir).

Chemical Probes

Fluorinated derivatives serve as PET tracers for imaging RT activity in viral reservoirs .

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